Home > Products > Screening Compounds P12668 > 7-allyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
7-allyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione -

7-allyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-4554167
CAS Number:
Molecular Formula: C20H23FN6O2
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: BI 1356, also known as linagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Its mechanism of action involves the enhancement of incretin hormone activity, leading to improved glycemic control. Linagliptin exhibits high potency and selectivity for DPP-4 compared to other DPP-4 inhibitors, along with a prolonged duration of action. [, ]Relevance: BI 1356 shares structural similarities with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione", particularly in the purine-2,6-dione core, the presence of a substituent at the 8-position, and a nitrogen-containing heterocycle. Both compounds are likely to be members of the xanthine class of compounds.

Compound Description: Sitagliptin is a DPP-4 inhibitor, similar to BI 1356 and vildagliptin, prescribed for type 2 diabetes management. It acts by augmenting incretin hormone activity, which helps regulate blood sugar. [] Relevance: Sitagliptin, belonging to the DPP-4 inhibitor class alongside BI 1356, may share structural features with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their common target and potential similarities within the DPP-4 inhibitor category.

    Compound Description: Saxagliptin is another member of the DPP-4 inhibitor drug class used in treating type 2 diabetes. It enhances incretin hormone activity to control blood glucose levels. [] Relevance: Saxagliptin, similar to BI 1356, vildagliptin, and sitagliptin, is a DPP-4 inhibitor. It is considered structurally related to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their shared therapeutic target and their potential membership in the same broad chemical class.

      Compound Description: Alogliptin is a DPP-4 inhibitor used in the management of type 2 diabetes. Like the other DPP-4 inhibitors mentioned, it works by increasing incretin hormone activity for blood sugar regulation. [] Relevance: Alogliptin, belonging to the same DPP-4 inhibitor family as BI 1356, may exhibit structural resemblances to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their shared drug class and potential structural motifs within the DPP-4 inhibitor category.

        Compound Description: 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative identified as a potential coronavirus helicase inhibitor. []Relevance: This compound and "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" are closely related purine-2,6-dione derivatives. Key structural similarities include the purine-2,6-dione core, the alkyl substitution at the 7-position, and a substituent at the 8-position. These shared features suggest potential similarities in their chemical properties and biological activities.

        8-Bromo-3-methyl-xanthine

        Compound Description: This compound serves as a starting material in the synthesis of linagliptin. [] Relevance: 8-bromo-3-methyl-xanthine represents a key structural fragment of "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione." Both compounds share the core xanthine structure with a methyl group at the 3-position. This structural similarity highlights the use of 8-bromo-3-methyl-xanthine as a foundational building block in the synthesis of the target compound and other related xanthine derivatives.

      • Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. []Relevance: These compounds share significant structural similarities with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione", including the purine-2,6-dione core, the methyl substitutions at the 1 and 3 positions, and the substituted alkyl chain at the 7-position, often incorporating a piperazine ring. The shared features suggest a potential for similar biological activities, although the target compound's specific properties may differ due to the variations in substituents.

        Compound Description: Similar to the previous series, these compounds were also investigated for their antihistaminic properties. [] Relevance: These compounds are closely related to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" with a key difference being the point of attachment of the substituted alkyl chain. While the target compound has the chain at the 7-position, this series features it at the 1-position of the purine ring. Despite this difference, the shared purine core, methyl substitutions, and piperazine-containing alkyl chains suggest they might belong to the same broader chemical class and could share some pharmacological properties.

        RS-49014 (3,4-dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]-2-hydroxypropyl]-1H-purine-2,6-dione)

        Compound Description: RS-49014 is a specific compound from the series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones that exhibited promising antihistaminic activity and was selected for clinical trials. []Relevance: RS-49014 shares a high degree of structural resemblance with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione". They share the purine-2,6-dione core, the 1,3-dimethyl substitutions, and a 3-(4-substituted-piperazin-1-yl)propyl group at the 7-position. The main difference lies in the specific substituent on the piperazine ring, where RS-49014 has a phenylthiopropyl group, and the target compound has a 2-fluorobenzyl group. This similarity suggests that both compounds likely share a similar mechanism of action and could potentially have overlapping therapeutic applications.

        Compound Description: This compound represents a xanthine-based phosphodiesterase type 5 (PDE5) inhibitor, known to exist in different polymorphic forms. []Relevance: Despite belonging to a different therapeutic class (PDE5 inhibitors), this compound bears notable structural resemblance to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione". Both share the core xanthine structure, substitutions at the 1, 3, 7, and 8 positions of the xanthine ring, and the presence of a substituted phenyl ring. This structural similarity, despite their different pharmacological targets, highlights the versatility of the xanthine scaffold in medicinal chemistry and drug design.

      Properties

      Product Name

      7-allyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

      IUPAC Name

      8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

      Molecular Formula

      C20H23FN6O2

      Molecular Weight

      398.4 g/mol

      InChI

      InChI=1S/C20H23FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29)

      InChI Key

      UCXMVPTVFNLCQJ-UHFFFAOYSA-N

      SMILES

      CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC=C

      Canonical SMILES

      CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC=C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.